5-Bromo-2'-deoxyuridine

Catalog No.
S522163
CAS No.
59-14-3
M.F
C9H11BrN2O5
M. Wt
307.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2'-deoxyuridine

CAS Number

59-14-3

Product Name

5-Bromo-2'-deoxyuridine

IUPAC Name

5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11BrN2O5

Molecular Weight

307.1 g/mol

InChI

InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1

InChI Key

WOVKYSAHUYNSMH-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O

Solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
In water, 9.7X10+2 mg/L at 25 °C (est)
Water 10 - 20 (mg/mL)
Dimethylacetamide ~ 200 (mg/mL)
1 N NaOH > 400 (mg/mL)
Dimethylsulfoxide ~ 160 (mg/mL)
Acetone ~ 4 (mg/mL)

Synonyms

5 Bromo 2' deoxyuridine, 5 Bromodeoxyuridine, 5-Bromo-2'-deoxyuridine, 5-Bromodeoxyuridine, BrdU, Bromodeoxyuridine, Bromouracil Deoxyriboside, Broxuridine, BUdR, Deoxyriboside, Bromouracil, NSC-38297

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O

Description

The exact mass of the compound 5-Bromo-2'-deoxyuridine is 305.9851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 72° f (ntp, 1992)in water, 9.7x10+2 mg/l at 25 °c (est)water 10 - 20 (mg/ml)dimethylacetamide ~ 200 (mg/ml)1 n naoh > 400 (mg/ml)dimethylsulfoxide ~ 160 (mg/ml)acetone ~ 4 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38297. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside analogue with a structure similar to thymidine, a natural building block of DNA []. It differs from thymidine by having a bromine atom replacing a hydrogen atom at the 5th position of its pyrimidine ring []. BrdU's significance lies in its ability to be incorporated into replicating DNA during cell division (S-phase) []. This property makes it a valuable tool for studying cell proliferation and DNA synthesis in various biological research areas [].


Molecular Structure Analysis

BrdU shares the basic structure of a nucleoside with a sugar (2'-deoxyribose) linked to a nitrogenous base (uracil with a bromine substitution). The key feature is the bromine atom at the 5th position of the uracil ring. This substitution creates a steric hindrance compared to thymidine, but it allows BrdU to be incorporated into DNA during replication without significantly affecting the overall structure [].


Chemical Reactions Analysis

Synthesis of BrdU typically involves multi-step organic reactions. Detailed procedures are beyond the scope of this analysis, but it commonly involves starting materials like uracil and reacting them with brominating agents.

Within cells, BrdU is incorporated into replicating DNA during S-phase by enzymes that mistake it for thymidine. This incorporation process itself is not a specific chemical reaction but rather a cellular enzymatic process.


Physical And Chemical Properties Analysis

  • Melting point: 190-192 °C []
  • Solubility: Soluble in water (10 mg/mL) and slightly soluble in some organic solvents []
  • Stability: Relatively stable under physiological conditions but can degrade over time []

BrdU's primary mechanism of action involves its incorporation into replicating DNA during cell division. This allows researchers to identify and quantify proliferating cells by detecting the presence of BrdU in their DNA using specific antibodies []. BrdU incorporation can be further analyzed with techniques like flow cytometry or immunofluorescence microscopy [].

-Bromo-2'-deoxyuridine (BrdU) in Cell Proliferation Studies

BrdU is a vital tool in scientific research, particularly for studying cell proliferation. Its chemical structure closely resembles thymidine, a natural building block of DNA. However, BrdU contains a bromine atom instead of a methyl group in its structure. This slight difference allows BrdU to be incorporated into newly synthesized DNA during the cell cycle's S-phase (DNA replication phase) .

Here's how BrdU aids in cell proliferation research:

  • Tracking Dividing Cells

    Since BrdU gets incorporated into the DNA of replicating cells, it acts as a marker for identifying and quantifying these dividing cells. Researchers can then use BrdU-specific antibodies to detect its presence in the cell's DNA. These antibodies often come conjugated with fluorescent tags, allowing visualization of BrdU incorporation through techniques like flow cytometry or fluorescence microscopy .

  • Understanding Cell Signaling and Proliferation

    BrdU incorporation can be used to study various factors that influence cell proliferation. By measuring BrdU levels, researchers can assess how different stimuli, drugs, or genetic modifications affect a cell's ability to divide .

Additional Applications of BrdU in Research

While BrdU's primary use is in cell proliferation studies, it has applications in other research areas:

  • Neurogenesis Studies

    BrdU can be used to investigate neurogenesis, the generation of new neurons. By administering BrdU to an organism and then analyzing brain tissue for BrdU incorporation, researchers can identify areas with ongoing neurogenesis .

  • Genetic Research

    Although not as common, BrdU can be used as a mutagen in genetic studies. Due to its structural similarity to thymidine, incorporating BrdU into DNA can sometimes lead to errors during DNA replication, resulting in mutations .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

5-bromo-2'-deoxyuridine is a white crystalline powder. (NTP, 1992)

Color/Form

Crystals from absolute ethanol

XLogP3

-0.3

Exact Mass

305.9851

LogP

-0.29 (LogP)
log Kow = -0.29

Appearance

Solid powder

Melting Point

365 to 369 °F (NTP, 1992)
192.5 °C
187-189 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G34N38R2N1

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H340 (82.35%): May cause genetic defects [Danger Germ cell mutagenicity];
H341 (13.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (82.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Orphan Drug. Drug Trade name Broxine/Neomark. Used for radiation sensitivity in the treatment of primary brain tumors.
The halogenated pyrimidine analogs, bromodeoxyuridine (BUdR) and iododeoxyuridine (IUdR) have been recognized as potential clinical radiosensitizers for over two decades. In vivo and in vitro experimental studies document that radiosensitization is directly dependent on the amount of thymidine replacement in DNA by these analogs. ...
Carcinogenicity has not been demonstrated; in fact, it is a useful agent in the treatment of neoplasms because it sensitizes tumor cells to the lethal effects of X-rays to a greater degree than normal tissue cells.
Antineoplastic adjunct (radiosensitizer); diagnostic aid (tumor cell label for cytokinetic analysis).
Bromodeoxyuridine (BUdR) is a radiosensitizer that can be incorporated into cellular DNA as a substitute for thymidine at the time of DNA synthesis. As the steady-state arterial concentration of BUdR given by means of intravenous infusion was recently presented, the possibility of revival of BUdR as a radiosensitizer administered by the intravenous route was suggested. Based on the experience of BAR therapy and phase-I studies by NIH and UCSF, 12 hours of BUdR at a dose of 800-1,000 mg/sq m for five days a week was given to 23 patients with primary and secondary malignant brain tumors during radiation therapy. Radiation therapy was planned at a weekly dose of 10 Gy for five to six weeks. Fifteen patients received 1,000 mg/sq m of BUdR; six of them tolerated more than three weeks of treatment. In eight patients given doses of 800 mg/sq m, five patients tolerated more than three weeks. The most remarkable toxic effects were myelosuppression and stomatitis, which were major obstacles to maintaining the schedule. More than 50% reduction of tumor volume was obtained in five of 12 cases of evaluated gliomas (42%) and three of four cases of metastatic tumors (75%). The median time to tumor progression in seven patients with glioblastoma was 37 weeks.
Bromodeoxyuridine (BUDR) is a thymidine analog which is incorporated into the DNA of proliferating cells. ... cell labelling can be accomplished in vivo, by infusing the substance in patients. A monoclonal antibody against BUDR is then used to identify BUDR-labelled cells. The same cell population can also be stained for DNA content with propidium iodide (PI). Using bivariate flow cytometry (FCM) for measurements, both the percentage of BUDR-labelled cells and their total DNA content can be evaluated. This technique allows one to obtain the labelling index (LI) and the DNA synthesis time (TS). The potential doubling time (Tpot) and the fractional turnover rate (FTR) can be mathematically derived, so that a complete picture of tumor growth can be obtained. /The authors'/ aim was to ascertain whether this method is clinically applicable and whether the kinetic values obtained are reliable. /They/ studied 22 patients with benign and malignant brain tumors, and observed no immediate toxicity from BUDR administration. The BUDRLI obtained ranged from 0.9% to 3.9% (median: 2.0%) in meningiomas and from 3.8% to 7.6% (median: 6.3%) in malignant gliomas (P less than 0.01). The fraction of S-phase cells determined with the BUDR FCM technique was statistically similar to that found by single DNA flow cytometric analysis performed on duplicate samples of both benign and malignant brain tumors. The TS obtained in malignant gliomas ranged from 10.5 to 227 hr (median: 12.8). The calculated Tpot ranged from 7.6 to 26.8 days (median: 11.6), and the calculated FTR ranged from 3.7 to 13.1 cells/100 cells/day (median: 8.8). These data suggest that in vivo BUDR infusion coupled with FCM can be performed in clinical settings, and it is reliable and can easily be used for kinetic studies in clinical trials aimed at evaluating the prognostic relevance of proliferative parameters and in planning tumor treatment.
The growth potential of 174 intracranial gliomas was estimated by calculating the bromodeoxyuridine labeling index (BUdR LI). Each patient received a 30-min infusion of BUdR, 200 mg/sq m, before tumor removal. Excised tumor specimens were stained immunohistochemically to determine the BUdR LI, or percentage of S-phase cells. A Cox proportional-hazards stepwise model was used to determine the correlation between the BUdR LI and survival. Among patients with glioblastomas, the BUdR LI did not improve the prediction once age was entered in the model. Among patients with malignant or low-grade astrocytomas, the BUdR LI was the best single predictor of survival. The relative predictive abilities of BUdR LI and histopathology were determined by analyzing malignant astrocytoma and glioblastomas together. Distinguishing between malignant astrocytomas and glioblastomas did not significantly improve the prediction of survival once the BUdR LI and age were entered into the model. Equations derived from the model indicate that the probability of survival is a function of age and BUdR LI in patients with glioblastoma or malignant astrocytoma, but is a function of BUdR LI alone in patients with low-grade astrocytoma. The equations also show a substantial difference in the impact of increased BUdR LI on survival among patients with glioblastoma or malignant astrocytoma and those with low-grade astrocytoma. Without highly effective treatments for specific tumor phenotypes, the survival of a patient with an intracranial glioma appears to depend strongly on the proliferative potential of the tumor. Thus, accurate estimates of the proliferative potential are important in predicting the survival of individual patients with gliomas as well as in evaluating the effectiveness of various types of treatment.
A labeling index (LI) based on in vivo administration of bromodeoxyuridine (BUdR) was routinely determined in tumors from patients with infiltrating gliomas for the 10-year period, 1984-1994. Considered an indicator of tumor proliferative potential, it was anticipated that the BUdR LI would aid in determining patient prognosis. The data have now matured, and a final report on the extensive UCSF experience is appropriate. METHODS: Patients were grouped separately based on tumor grade and whether LI was determined at the time of primary diagnosis or at recurrence. To assure data quality and consistent follow-up, only adult patients entered on clinical trials were included. Patients with primary Grade 2 gliomas could not be included because most of these patients did not enter clinical trials. Each patient LI was categorized as low (lowest quartile), moderate (between the 25th and 75th percentiles), or high (highest quartile). Statistical analyses included log rank and multivariate proportional hazards models. RESULTS: One hundred ninety patients with primary tumors (69 Grade 3, 121 Grade 4) and 149 patients with recurrent tumors (24 Grade 2, 37 Grade 3, and 88 Grade 4) were included. LI score was predictive of survival (P < or = 0.02 for univariate or multivariate analyses) in all but the primary Grade 4 patients. For that group, it was a significant predictor (P = 0.03) only among those surviving > or = 1.5 years. CONCLUSIONS: BUdR LI improved the predictability of long term patient outcome both initially and at the time of recurrence.
PURPOSE: To examine the effect of treatment using Bromodeoxyuridine (BrdU) during radiation therapy on malignant glioma patient survival by comparing historical survival data from several large clinical trials. METHODS: A retrospective analysis of patient data from Radiation Therapy Oncology Group (RTOG) trials 74-01, 79-18, and 83-02 and the Northern California Oncology Group (NCOG) study 6G-82-1 was conducted. Patient data was supplied by both groups, and analyzed by the RTOG. Pretreatment characteristics including age, extent of surgery, Karnofsky Performance Status (KPS), and histopathology were collected; the only treatment variable evaluated was the use of BrdU during radiation therapy. Radiation dose, dose-fractionation schedule, use of chemotherapy, and/or type of chemotherapy was not controlled for in the analyses. Univariate and multivariate analyses were conducted to examine the potential treatment effect of BrdU on patient survival. RESULTS: Data from 334 patients treated with BrdU on NCOG 6G-82-1 and 1743 patients treated without BrdU on 3 RTOG studies was received. Patients were excluded from the review if confirmation of eligibility could not be obtained, if the patient was ineligible for the study they entered, if central pathology review was not done, or if radiotherapy data was not available. Patients treated according to the RTOG studies had to start radiotherapy within 4 weeks of surgery; no such restriction existed for the NCOG studies. To ensure comparability between the studies, patients from the NCOG studies who began treatment longer than 40 days from surgery were also excluded. The final data set included 296 cases from the NCOG studies (89%) and 1478 cases from the RTOG studies (85%). For patients with glioblastoma multiforme (GBM) the median survival was 9.8 months in the RTOG studies and 13.0 months in the NCOG trial (p < 0.0001). For patients with AA the median survival was 35.1 months for the RTOG studies and 42.8 months in the NCOG trial (p = 0.126). Univariate results showed consistent results favoring BrdU among patients over 30 years of age, across the extent of surgery, and for GBM patients. A proportional hazards regression model that included treatment, histopathology, KPS, age, and extent of surgery demonstrated that treatment with BrdU was included in the best model only for the GBM group of patients (risk ratio 0.83). CONCLUSIONS: Because of the heterogeneity of the treatment groups, including potentially important differences in pathology reviewers assessment of nonglioblastoma cases, differences in radiation dose and schedules, and chemotherapy during or after radiation, these analyses cannot provide the definitive answer as to whether BrdU given during radiation therapy improves survival in patients with malignant glioma. There does appear to be a favorable treatment effect seen in patients with GBM, with a lesser effect in patients with AA.

Pharmacology

Broxuridine is a halogenated thymidine analogue with potential antineoplastic and radiosensitizing activities. Bromodeoxyuridine competes with thymidine for incorporation into DNA, resulting in DNA mutation and the inhibition of cell proliferation. As a radiosensitizer, this agent is associated with the inhibition of repair of radiation-induced DNA double-strand breaks.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

Mechanism of Action

The principal effects of BrdU in the animal body result from its incorporation into tissue DNA in place of thymidine (the 5-methyl analog of BrdU). Since chromosomal proteins have a greater affinity for BrdU-substituted DNA than for unsubstituted DNA, this results in a variety of chromosomal aberrations including chromosome lengthening, chromatid breakage, and effects on sister chromatid exchange frequency. Effects on meiosis as well as on mitosis have been reported.
5-Bromodeoxyuridine induces a senescence-like phenomenon in mammalian cells. This effect was dramatically potentiated by AT-binding ligands such as distamycin A, netropsin, and Hoechst 33258. The genes most remarkably affected by these ligands include the widely used senescence-associated genes and were located on or nearby Giemsa-dark bands of human chromosomes. /The authors/ hypothesize that AT-rich scaffold/nuclear matrix attachment region sequences are involved in this phenomenon. In fact, upon substitution of thymine with 5-bromouracil, a rat S/MAR sequence reduced its degree of bending and became insensitive to cancellation of the bending by distamycin A. The S/MAR sequence containing 5-bromouracil also bound more tightly to nuclear scaffold proteins in vitro and this binding was not inhibited by distamycin A. Under the same conditions, the S/MAR sequence containing thymine easily dissociated from the nuclear scaffold proteins. Taken together, the synergistic induction of the genes may be explained not only by opening of condensed chromatin by distamycin A but also by increase in the binding of 5-bromouracil-containing S/MAR sequences to the nuclear scaffolds.
An ectopic gene integrated in the host genome is occasionally silenced due to a position effect of its adjacent chromatin structure. /The authors/ found that 5-bromodeoxyuridine clearly activated such a transgene in HeLa cells. The transgene was also activated to various degrees by inhibitors of histone deacetylase, DNA topoisomerases, or DNA methyltransferase. The peptide antibiotic distamycin A potentiated markedly the effect of 5-bromodeoxyuridine. Transient expression of an artificial AT-hook protein termed MATH20 also potentiated its effect although significantly activated the transgene alone. Since distamycin A and MATH20 are able to displace histone H1 and other DNA-binding proteins bound to specific AT-rich sequences by a dominant, mutually exclusive fashion, these results suggest that 5-bromodeoxyuridine targets such an AT-rich sequence located adjacent to the silenced transgene, resulting in chromatin accessibility.
5-Bromodeoxyuridine (BrdU) universally induces a senescence-like phenomenon in mammalian cells. To assess this phenomenon at the level of gene expression, /the authors/ constructed a PCR-based subtractive cDNA library enriched for mRNA species that immediately increase by administration of BrdU to HeLa cells. Candidate cDNA clones were isolated by differential colony hybridization, and then positive clones were identified by Northern blot analysis. Sequencing analysis revealed that the identified cDNA species were classified into three groups: widely used senescence-markers, known species whose relevance to senescence is yet to be reported, and known or novel ESTs. As expected, the majority of them showed an increase in expression in senescent human diploid fibroblasts. These results suggest that similar mechanisms operate in the regulation of BrdU-induced genes and senescence-associated genes.
...The radiosensitization properties of BrdUrd result primarily from the electrophilic nature of the bromine, making it a good leaving group and leading to the irreversible formation of the uridine-yl radical (dUrd(.)) or the uridine-yl anion (dUrd(-)) upon addition of an electron. The radiolytic loss of the bromine atom is greatly suppressed in double-stranded compared to single-stranded DNA. Thus /the authors/ propose that the radiosensitization effects of bromouracil in vivo will likely be limited to single-strand regions such as found in transcription bubbles, replication forks, DNA bulges and the loop region of telomeres. /The authors believe that their /results may have profound implications for the clinical use of bromodeoxyuridine (BrdUrd) as a radiosensitizer as well as for the development of targeted radiosensitizers.
/Among/ halogenated pyrimidines ... if one compares the van der Waals radii of the various 5-position substituents, the dimension of the fluorine atom resembles that of hydrogen /ie, uracil/, whereas the bromine and iodine atoms are larger and close in size to the methyl group /ie, thymine/. Thus, idoxuridine behaves as an analog of thymidine, and its primary biological action results from its phosphorylation and ultimate incorporation into DNA in place of thymidylate ... /Pyrimidine analogs/
/Broxuridine/ preferentially incorporated into cellular DNA in place of thymidine during replication causing increased radiosensitivity of the cell.

Vapor Pressure

1.7X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

59-14-3

Wikipedia

Bromodeoxyuridine

Drug Warnings

/The authors/ report here the results of a Phase I study conducted to determine the toxicity and serum levels that could be tolerated by patients receiving i.v. bromodeoxyuridine concomitantly with radiation therapy. Because of severe thrombocytopenia and leukopenia that was produced in three patients treated by a 96 hour infusion of bromodeoxyuridine at a dose of 1.5 g/sq m/24 hours, the dose was reduced to 0.8 g/sq m/24 hours in these patients and the remaining 9 patients in the study group. Even at this dosage, myelotoxicity was observed.
During a clinical Phase I study of bromodeoxyuridine (BUdR) as a radiation sensitizer ... the normal and malignant cells that incorporated the BUdR /were identified/. BUdR was infused for up to 14 days and the in vivo incorporation of BUdR into DNA was assessed using an immunohistochemical technique and a monoclonal antibody directed against BUdR. BUdR was identified in 50% of breast cancer cells and 10% of cells in a malignant melanoma. BUdR was also found in the basal layer of the normal epidermis and in 50% of cells in the marrow. The incorporation of BUdR into cells in the epidermis and marrow may produce the phototoxicity and myelosuppression observed in patients treated with BUdR. ...
Twelve patients were treated with continuous intravenous (24-hour) infusions of bromodeoxyuridine (BUdR) at 650 or 1,000 mg/sq m/d for up to two weeks. Myelosuppression, especially thrombocytopenia, was the major systemic toxicity and limited the infusion period to nine to 14 days. However, bone marrow recovery occurred within seven to ten days, allowing for a second infusion in most patients. Local toxicity (within the radiation field) was minimal, with the exception of one of four patients, who underwent abdominal irradiation. Pharmacology studies revealed a steady-state arterial plasma level of 6 X 10-7 mol/L and 1 X 10-6 mol/L during infusion of 650 and 1,000 mg/sq m/d, respectively. In vivo BUdR uptake into normal bone marrow was evaluated in two patients by comparison of preinfusion and postinfusion in vitro radiation survival curves of marrow CFUc with enhancement ratios (D0-pre/D0-post) of 1.8 (with 650 mg/sq m/d) and 2.5 (with 1,000 mg/sq m/d). In vivo BUdR incorporation into normal skin and tumor cells using an anti-BUdR monoclonal antibody and immunohistochemistry was demonstrated in biopsies from three patients revealing substantially less cellular incorporation into normal skin (less than 10%) compared with tumor (up to 50% to 70%). We conclude that local and systemic toxicity of continuous infusion of BUdR at 1,000 mg/sq m/d for approximately two weeks is tolerable. The observed normal tissue toxicity is comparable with our previous clinical experience with intermittent (12 hours every day for two weeks) infusions of BUdR. Theoretically, a constant infusion should allow for greater incorporation of BUdR into cycling tumor cells and thus, for further enhancement of radiosensitization.
... 12 hours of BUdR at a dose of 800-1,000 mg/sq m for five days a week was given to 23 patients with primary and secondary malignant brain tumors during radiation therapy. Radiation therapy was planned at a weekly dose of 10 Gy for five to six weeks. Fifteen patients received 1,000 mg/sq m of BUdR; six of them tolerated more than three weeks of treatment. In eight patients given doses of 800 mg/sq m, five patients tolerated more than three weeks. The most remarkable toxic effects were myelosuppression and stomatitis, which were major obstacles to maintaining the schedule.
It is cytotoxic, strongly teratogenic, and mutagenic in some test systems.

Methods of Manufacturing

Nucleosides are manufactured by base exchange reaction of inosine and/or deoxyinosine with pyrimidine bases by thermostable purine nucleoside phosphorylase and thermostable pyrimidine nucleoside phosphorylase in aqueous solutions containing /phosphoric acid/ or phosphate salts and conversion of the resulting hypoxanthine into uric acid by thermostable xanthine dehydrogenase in the presence of electron receptors. Alternatively, nucleosides are manufactured by base exchange reaction of inosine and/or deoxyinosine with purine bases by thermostable purine nucleoside phosphorylase in aqueous solutions containing /phosphoric acid/ or phosphate salts and conversion of the resulting hypoxanthine into uric acid by thermostable xanthine dehydrogenase in the presence of electron receptors.
Treatment of an aqueous solution of /deoxyuridine/ with saturated bromine water at 0 °C followed by removal of excess /bromine/ by suction, concentration at 30 °C, refluxing with /ethanol/, concentration at <35 °C, and crystallization from absolute /ethanol/ gave 60% /5-bromodeoxyuridine/ (purity 99%).

General Manufacturing Information

Uridine, 5-bromo-2'-deoxy-: ACTIVE

Clinical Laboratory Methods

Analyte: broxuridine; matrix: blood, cerebrospinal fluid, urine; procedure: high-performance liquid chromatography
Analyte: broxuridine; matrix: plasma; procedure: high-performance liquid chromatography
Analysis: The method of choice is high-performance liquid chromatography which allows for the separation of BrdU from its metabolites and their separate quantitation.
Analyte: bromouracil; matrix: biological fluid (blood, urine); procedure: high-performance liquid chromatography

Storage Conditions

Store solid BrdU and its solutions in dark-colored, tightly closed containers, preferably under refrigeration. Avoid exposure to light and moisture. Store working quantities of BrdU and its solutions in an explosion-safe refrigerator in the work area.

Interactions

5-Bromo-2'-deoxyuridine (BrdUrd) was found to increase the cytotoxicity induced by 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and cisplatin in human glioma cells. At a fixed concentration of BrdUrd and BCNU, the greatest cell loss was observed in exponentially growing cells. As cells approached plateau growth, cytotoxicity was reduced as indicated by greater cell viability. Under varying growth conditions the percentage of thymine replacement by bromouracil in DNA, as determined by gas chromatography/mass spectrometry analysis, declined as cultures approached maximum density. These data indicate BrdUrd must be incorporated into DNA for the enhanced effect to be observed. In exponentially growing cells, sensitization was dependent upon both the concentration of BrdUrd and alkylating agent. Using regression analysis (at 95% CL), a relationship between the level of bromouracil in DNA and the extent of enhanced cytotoxicity was observed at two concentrations of BCNU (r2 = 0.99, 0.96). Although it is known that bifunctional alkylating agents exert cytotoxicity by forming cross-links between cDNA strands, increased cross-link formation was not observed in BrdUrd substituted DNA as determined by alkaline elution. The data suggest that DNA damage induced by halogenated pyrimidines may not involve interstrand cross-links and that these agents may be useful in the treatment of glioma in combination with alkylating agents.

Stability Shelf Life

Solid BrdU is stable in the dark to heat and humidity for 3 months at temperatures below 60 °C. On exposure to sunlight there is discoloration to grayish-brown. Ultraviolet irritations of frozen aqueous solutions of BrdU results in liberation of bromide ion and formation of a debrominated dimer, while radiolysis of aqueous solutions in the presence of oxygen yields mainly bromide, isodialuric acid deoxyriboside, and smaller amounts of various oxygenated derivatives.
Bulk: The bulk drug should be stored in tightly closed containers at controlled room temperature. Solution: BUdR solutions (0.5 and 25 mg/mL) are stable for at least seven days at room temperature.

Dates

Modify: 2023-08-15
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